An In-depth Technical Guide to the Synthesis and Methodology of Nicodicosapent
An In-depth Technical Guide to the Synthesis and Methodology of Nicodicosapent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and methodology for Nicodicosapent, a novel fatty acid-niacin conjugate. The document details the experimental protocols for its chemical synthesis and elucidates its mechanism of action as an inhibitor of the sterol regulatory element-binding protein (SREBP) signaling pathway. All quantitative data is presented in a clear tabular format, and key pathways are visualized using diagrams.
Core Synthesis Pathway of Nicodicosapent
Nicodicosapent, chemically known as N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide, is synthesized through a convergent chemical pathway. The synthesis involves the coupling of three key building blocks: nicotinic acid, ethylenediamine, and the omega-3 fatty acid, eicosapentaenoic acid (EPA). The general synthetic scheme is a two-step process involving amide bond formations.
Initially, nicotinic acid is coupled to a mono-protected ethylenediamine. Following the removal of the protecting group, the resulting intermediate is then coupled with eicosapentaenoic acid to yield the final product, Nicodicosapent.[1][2]
Quantitative Data Summary for Nicodicosapent Synthesis
The following table summarizes the key quantitative data for the two-step synthesis of Nicodicosapent.
| Step | Reaction | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | Amide coupling of Nicotinic Acid and mono-Boc-ethylenediamine | Nicotinic acid, tert-butyl (2-aminoethyl)carbamate | EDC, HOBt, Et3N | Dichloromethane | ~85% |
| 2 | Deprotection and Amide coupling with Eicosapentaenoic Acid (EPA) | N-(2-aminoethyl)nicotinamide HCl salt, Eicosapentaenoic acid | HCl in dioxane (for deprotection), EDC, HOBt, Et3N | Dichloromethane | ~90% |
Yields are approximate and based on typical amide coupling reactions as described in the literature.
Detailed Experimental Protocols
The synthesis of Nicodicosapent is achieved through the following detailed experimental procedures.
Step 1: Synthesis of tert-butyl (2-(nicotinamido)ethyl)carbamate
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Reaction Setup: To a solution of nicotinic acid (1 equivalent) in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
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Addition of Amine: Add tert-butyl (2-aminoethyl)carbamate (1 equivalent) to the reaction mixture, followed by the dropwise addition of triethylamine (Et3N) (2.5 equivalents).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
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Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (2-(nicotinamido)ethyl)carbamate.
Step 2: Synthesis of Nicodicosapent (N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide)
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Deprotection: Dissolve the product from Step 1, tert-butyl (2-(nicotinamido)ethyl)carbamate, in a solution of 4M hydrochloric acid in 1,4-dioxane.
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Reaction Conditions: Stir the solution at room temperature for 2-4 hours until the deprotection is complete, as monitored by thin-layer chromatography.
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Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the hydrochloride salt of N-(2-aminoethyl)nicotinamide. This intermediate is typically used in the next step without further purification.
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Amide Coupling: To a solution of eicosapentaenoic acid (EPA) (1 equivalent) in dichloromethane, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
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Addition of Amine: Add the N-(2-aminoethyl)nicotinamide hydrochloride salt (1 equivalent) to the mixture, followed by the dropwise addition of triethylamine (Et3N) (3 equivalents) to neutralize the hydrochloride salt and catalyze the reaction.
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
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Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Nicodicosapent.
Visualized Synthesis and Signaling Pathway
Nicodicosapent Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of Nicodicosapent.
SREBP Signaling Pathway and Inhibition by Nicodicosapent
Nicodicosapent functions as an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway.[3][4][5] This pathway is a critical regulator of cellular lipid homeostasis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. There, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating the expression of proteins involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase.
Nicodicosapent inhibits this pathway, leading to a downstream reduction in the synthesis of cholesterol and fatty acids.
Caption: The SREBP signaling pathway and its inhibition by Nicodicosapent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid - figshare - Figshare [figshare.com]
- 4. Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
